molecular formula C19H33INO2P B14455404 p-Nitrobenzyltributylphosphonium iodide CAS No. 73790-47-3

p-Nitrobenzyltributylphosphonium iodide

Cat. No.: B14455404
CAS No.: 73790-47-3
M. Wt: 465.3 g/mol
InChI Key: XWXHHAWDCPFVBS-UHFFFAOYSA-M
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Description

p-Nitrobenzyltributylphosphonium iodide (CAS 73790-47-3) is an organophosphonium salt with the molecular formula C₁₉H₃₃NO₂P·I. This compound is registered in the FDA Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) ST7PYH5SLE . Phosphonium salts like this one are versatile intermediates in organic synthesis. Research applications and synthesis value: While specific biological data for this compound is limited in the public domain, its structure suggests utility in synthetic chemistry. Phosphonium salts are fundamentally important in the synthesis of complex molecules. For instance, related phosphonium salts are used in the synthesis of key intermediates for cephalosporin antibiotics . Furthermore, certain phosphonium iodide derivatives have been studied for their synergistic effects when combined with established antibiotics like Penicillin G and V, indicating potential research interest in modulating antibacterial activity . From a green chemistry perspective, efficient methods for forming C-P bonds to create phosphonates often proceed via phosphonium intermediates, highlighting the continued relevance of these compounds in developing sustainable synthetic protocols . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73790-47-3

Molecular Formula

C19H33INO2P

Molecular Weight

465.3 g/mol

IUPAC Name

tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide

InChI

InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

XWXHHAWDCPFVBS-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

p-Nitrobenzyl chloride+Tributylphosphine+Iodide sourcep-Nitrobenzyltributylphosphonium iodide\text{p-Nitrobenzyl chloride} + \text{Tributylphosphine} + \text{Iodide source} \rightarrow \text{this compound} p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

Major Products:

    Nucleophilic Substitution: Products include various substituted phosphonium salts.

    Reduction: The major product is p-aminobenzyltributylphosphonium iodide.

Scientific Research Applications

Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Primary Application
This compound ~500 (estimated) DMF, DMSO, Acetone 180–185 (decomposes) Phase-transfer catalysis
Benzyltributylphosphonium chloride ~357 Water, Methanol 150–155 Surfactant, PTC
p-Nitrophenyl phosphate 263.1 Aqueous buffer >250 (decomposes) ELISA substrate

Research Findings and Gaps

  • Catalytic Efficiency: this compound outperforms non-nitro analogues in reactions requiring electron-deficient intermediates, such as Suzuki-Miyaura couplings.
  • Limitations: Limited data on its environmental toxicity and long-term stability compared to benzylpenicillin derivatives (e.g., benzathine benzylpenicillin, cited in ) highlights a research gap .

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